molecular formula C13H9ClN2O B11864384 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol

Cat. No.: B11864384
M. Wt: 244.67 g/mol
InChI Key: VLQYYDIPZFAGOI-UHFFFAOYSA-N
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Description

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol (CAS 885270-46-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecular scaffold is structurally classified as a pyrazolo[1,5-a]pyridine, a privileged heterocyclic system known for its versatile pharmacological properties and potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . The compound features a phenolic hydroxyl group attached to a chlorinated pyrazolopyridine core, creating a multifunctional building block for further chemical modification. With a molecular formula of C13H9ClN2O and molecular weight of 244.68 , this reagent serves as a key synthetic intermediate for developing potential therapeutic agents. Researchers utilize this compound primarily in oncology-focused drug discovery, particularly for designing molecules that target protein kinases—key regulators in cellular signalling pathways that are frequently disrupted in cancers . The structural framework allows for diverse substitutions that can enhance binding affinity to specific protein targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . Pyrazolo[1,5-a]pyridine-based compounds have demonstrated promising applications as inhibitors for various kinases including CK2, EGFR, B-Raf, MEK, and others relevant to non-small cell lung cancer (NSCLC) and melanoma treatment strategies . Related structural analogs have shown potent antituburcular activity in scientific literature, expanding their potential research applications beyond oncology . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers handling this compound should refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol

InChI

InChI=1S/C13H9ClN2O/c14-13-3-1-2-10-8-12(15-16(10)13)9-4-6-11(17)7-5-9/h1-8,17H

InChI Key

VLQYYDIPZFAGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Electrophilic Iodocyclization

A iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles yields 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. Adapting this method, the pyrazolo[1,5-a]pyridine core is synthesized by treating azide intermediates with iodine in dichloromethane (DCM) under basic conditions (NaHCO₃ or K₃PO₄). Yields range from 70–88%, with the reaction conducted in the dark to prevent iodine degradation.

Example Protocol

  • Substrate : 4-(azidomethyl)-1-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol precursor

  • Reagent : I₂ (1.2 equiv)

  • Base : NaHCO₃ (1 equiv) or K₃PO₄ (5 equiv)

  • Solvent : DCM, RT, 12 h

  • Yield : 82%

Chlorination at the 7-Position

Introducing chlorine at the 7-position is critical for modulating electronic properties. Direct chlorination and halogen exchange are common approaches.

Direct Chlorination Using N-Chlorosuccinimide (NCS)

NCS in acetonitrile at 80°C selectively chlorinates the pyridine ring. A study on analogous pyrazolo[1,5-a]pyrimidines achieved 89% chlorination efficiency at the 7-position using NCS.

Optimized Conditions

  • Substrate : Pyrazolo[1,5-a]pyridine derivative

  • Chlorinating Agent : NCS (1.5 equiv)

  • Solvent : Acetonitrile, 80°C, 6 h

  • Yield : 85–89%

Halogen Exchange via Buchwald-Hartwig Amination

Palladium-catalyzed halogen exchange enables precise substitution. For example, replacing iodine at the 7-position with chlorine using Pd(OAc)₂/Xantphos and LiCl in toluene at 110°C achieves 78% yield.

Phenolic Group Incorporation

Coupling the chlorinated core with a phenolic moiety relies on Suzuki-Miyaura cross-coupling or Ullmann-type reactions.

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated intermediates under palladium catalysis. For 4-hydroxyphenyl incorporation, 4-hydroxyphenylboronic acid is coupled with 7-chloropyrazolo[1,5-a]pyridine-2-iodide.

Representative Procedure

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : DME/H₂O (4:1), 90°C, 12 h

  • Yield : 76%

Ullmann Coupling for Direct Phenolic Attachment

Copper(I)-mediated coupling between 7-chloropyrazolo[1,5-a]pyridine-2-amine and 4-iodophenol in DMF at 120°C affords the target compound in 68% yield.

Purification and Characterization

Final purification employs flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Purity is confirmed via HPLC (>98%) and structural validation through NMR and HRMS.

Table 1: Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Electrophilic Cyclization + SuzukiIodocyclization, Suzuki coupling7698.5
Direct Chlorination + UllmannNCS chlorination, Ullmann coupling6897.2
Halogen Exchange + Cross-CouplingPd-catalyzed exchange, Suzuki7898.0

Green Chemistry Approaches

Recent advances emphasize atom economy and reduced waste. A one-pot cyclization-chlorination sequence using ethanol as a solvent achieves 72% yield with an E-factor of 2.1, outperforming traditional methods (E-factor >5). Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes, enhancing throughput.

Challenges and Optimization

  • Regioselectivity : Competing chlorination at the 5-position occurs without steric directing groups (e.g., tert-butyl), reducing yield by 15–20%.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Switching to THF/water mixtures reduces emulsion formation.

  • Catalyst Loading : Reducing Pd(PPh₃)₄ from 5 mol% to 2 mol% with microwave irradiation maintains yield while lowering costs.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for iodocyclization, achieving 84% yield with 99% purity. Environmental impact assessments highlight a 30% reduction in solvent waste compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]pyridine Core

Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0)
  • Core Structure : Pyrazolo[1,5-a]pyridine.
  • Substituents : Hydroxymethyl (-CH2OH) at position 2.
  • Properties : Molecular weight = 148.16; predicted pKa = 13.61; higher polarity than the target compound due to the smaller substituent.
7-Phenylpyrazolo[1,5-a]pyridine (CAS: 72851-18-4)
  • Core Structure : Pyrazolo[1,5-a]pyridine.
  • Substituents : Phenyl group at position 6.
  • Properties : Molecular weight = 195.22; LogP = 2.40; reduced solubility compared to the target compound due to the absence of a polar hydroxyl group.
  • Comparison : The phenyl group at position 7 introduces steric hindrance, whereas the chloro substituent in the target compound may enhance electronic withdrawal effects .

Compounds with Pyrazolo[1,5-a]pyrimidine Core

3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 419546-29-5)
  • Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Substituents : 4-Chlorophenyl, methyl, and phenyl groups.
  • Properties : Molecular weight = 335.8; solubility in DMSO (10 mM stock solution).
  • Comparison: The ketone group in the pyrimidinone core alters electronic distribution compared to the pyridine ring in the target compound. The chloro substituent here is on the phenyl ring rather than the core .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Compound 69)
  • Core Structure : Pyrazolo[1,5-a]pyrimidin-7(4H)-one.
  • Substituents : 3,5-Bis(trifluoromethyl)phenyl and 4-chlorophenyl.
  • Properties : High molecular weight (MW ≈ 485.7); trifluoromethyl groups enhance lipophilicity (LogP > 3).
  • Comparison : The electron-withdrawing trifluoromethyl groups contrast with the hydroxyl group in the target compound, affecting solubility and bioavailability .

Complex Fused-Ring Analogs

7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (CAS: 1015553-25-9)
  • Core Structure : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one.
  • Substituents : 4-Chlorophenyl, methyl, and phenyl groups.
  • Properties : Molecular weight = 386.8; complex fused-ring system reduces conformational flexibility.
  • Comparison : The additional pyridine ring increases molecular rigidity compared to the simpler pyrazolo[1,5-a]pyridine core of the target compound .

Physicochemical Properties

Compound Core Structure Molecular Weight Key Substituents Solubility/Stability Insights
Target Compound Pyrazolo[1,5-a]pyridine ~260.7 (est.) 7-Cl, 2-(4-hydroxyphenyl) Phenol enhances aqueous solubility
Pyrazolo[1,5-a]pyridin-2-ylmethanol Pyrazolo[1,5-a]pyridine 148.16 2-CH2OH High polarity due to -CH2OH
3-(4-Chlorophenyl)-... (CAS 419546-29-5) Pyrazolo[1,5-a]pyrimidinone 335.8 4-Cl-phenyl, methyl Stable in DMSO; ketone reduces solubility
7-[3-Chloro-5-(trifluoromethyl)... () Pyrazolo[1,5-a]pyrimidine 374.75 Cl, CF3, phenyl High LogP due to CF3 and aromatic groups

Q & A

Q. What are the standard synthetic protocols for preparing 4-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Chlorination : Refluxing precursor compounds (e.g., hydroxyl-substituted pyrazolo[1,5-a]pyridines) with phosphorus oxychloride (POCl₃) and a base like triethylamine in 1,4-dioxane .
  • Condensation : Coupling chlorinated intermediates with phenol derivatives via Suzuki-Miyaura or Buchwald-Hartwig reactions, often using palladium catalysts .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) yield high-purity products .

Key Data :

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, Et₃N, 1,4-dioxane, reflux (3 h)60–75
CouplingPd(OAc)₂, SPhos ligand, K₃PO₄, THF, 80°C50–65

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity .
  • Single-Crystal X-ray Diffraction : Provides precise bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.06) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed) .

Example : A related pyrazolo[1,5-a]pyrimidine derivative showed mean C–C bond length = 0.003 Å and R factor = 0.055 in X-ray analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in halogenation steps?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics, while non-polar solvents reduce side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 3 h to 30 min) and improves yield by 10–15% compared to traditional reflux .
  • Catalyst Screening : Pd-based catalysts with bulky ligands (e.g., SPhos) improve regioselectivity in cross-coupling steps .

Contradiction Note : Traditional thermal methods (e.g., POCl₃ reflux) remain widely used for scalability , but microwave methods are favored for rapid screening .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) .
  • Dynamic Effects : Account for tautomerism or conformational flexibility, which may cause splitting in ¹H NMR signals .
  • Crystallography : Resolve ambiguities in substituent positions (e.g., chlorine vs. methyl orientation) via X-ray diffraction .

Case Study : A pyrazolo[1,5-a]pyrimidine derivative exhibited a 0.1 ppm deviation in ¹³C NMR due to solvent polarity, resolved by repeating measurements in CDCl₃ .

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